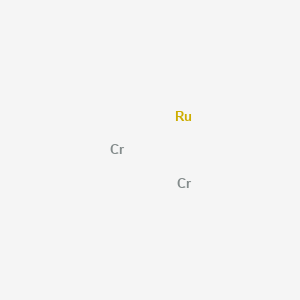

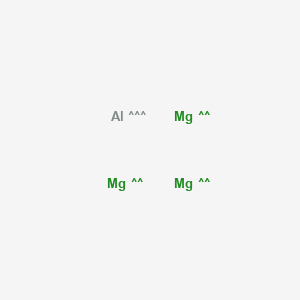

Chromium--ruthenium (2/1)

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Chromium–ruthenium (2/1) is a bimetallic compound composed of chromium and ruthenium in a 2:1 ratio

Preparation Methods

The preparation of chromium–ruthenium (2/1) can be achieved through various synthetic routes. One common method involves the co-precipitation of chromium and ruthenium salts, followed by calcination to form the desired compound. Another approach is the impregnation method, where chromium and ruthenium precursors are impregnated onto a support material, such as gamma-alumina, and then subjected to thermal treatment to form the bimetallic compound .

Industrial production methods often involve the use of nanometer materials supported ruthenium catalysts. These methods include defect engineering, coordination design, ion exchange, the dipping method, and electrochemical deposition .

Chemical Reactions Analysis

Chromium–ruthenium (2/1) undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. In oxidation reactions, the compound can act as an electrocatalyst for the oxygen evolution reaction (OER) in acidic media. This reaction involves the conversion of water into oxygen gas, which is a key process in clean energy technologies .

Common reagents used in these reactions include metal-organic frameworks, such as MIL-101 (Cr), which serve as precursors for the formation of chromium–ruthenium oxides. The major products formed from these reactions include chromium and ruthenium oxides, which exhibit high stability and catalytic activity .

Scientific Research Applications

Chromium–ruthenium (2/1) has a wide range of scientific research applications. In chemistry, it is used as a catalyst for various organic reactions, including hydrogenation and oxidation reactions. In biology and medicine, ruthenium-based compounds have shown promise as antimicrobial agents and anticancer drugs due to their ability to interact with DNA and induce cell death .

In the field of energy storage, chromium–ruthenium (2/1) is used in the development of advanced electrocatalysts for water splitting and fuel cells. Additionally, ruthenium nanoclusters have been explored for their potential in photocatalysis, electronics, and sensors .

Mechanism of Action

The mechanism of action of chromium–ruthenium (2/1) involves its interaction with molecular targets and pathways in various applications. For example, in antimicrobial applications, ruthenium complexes can bind to DNA and disrupt cellular processes, leading to cell death . In catalytic applications, the compound’s high surface area and unique electronic properties facilitate the transfer of electrons and protons, enhancing reaction rates and efficiency .

Comparison with Similar Compounds

Chromium–ruthenium (2/1) can be compared with other bimetallic compounds, such as chromium–osmium and ruthenium–osmium compounds. While all these compounds exhibit high catalytic activity, chromium–ruthenium (2/1) is often preferred due to its lower cost and higher stability under acidic conditions .

Similar compounds include:

- Chromium–osmium

- Ruthenium–osmium

- Chromium–iron

- Ruthenium–iron

Chromium–ruthenium (2/1) stands out due to its unique combination of catalytic properties, stability, and cost-effectiveness, making it a valuable compound for various scientific and industrial applications.

Properties

CAS No. |

12371-33-4 |

|---|---|

Molecular Formula |

Cr2Ru |

Molecular Weight |

205.1 g/mol |

IUPAC Name |

chromium;ruthenium |

InChI |

InChI=1S/2Cr.Ru |

InChI Key |

PIWOTTWXMPYCII-UHFFFAOYSA-N |

Canonical SMILES |

[Cr].[Cr].[Ru] |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[3-(2,6-Dioxopiperidine-4-carbonyl)-4-oxocyclohexyl] acetate](/img/structure/B14731392.png)